molecular formula C10H16BrNO3 B12903145 (2S)-4-Bromo-2-methylpyrrolidine-2-carboxylic butyric anhydride

(2S)-4-Bromo-2-methylpyrrolidine-2-carboxylic butyric anhydride

Cat. No.: B12903145
M. Wt: 278.14 g/mol
InChI Key: CKFKYBMYLJMASU-MHPPCMCBSA-N
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Description

(2S)-4-Bromo-2-methylpyrrolidine-2-carboxylic butyric anhydride is a compound that belongs to the class of pyrrolidine derivatives Pyrrolidine is a five-membered nitrogen-containing heterocycle, which is a common structural motif in many biologically active molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-4-Bromo-2-methylpyrrolidine-2-carboxylic butyric anhydride can be achieved through several synthetic routes. One common method involves the reaction of 4-bromo-2-methylpyrrolidine-2-carboxylic acid with butyric anhydride in the presence of a dehydrating agent such as triphenylphosphine and trichloroisocyanuric acid under mild reaction conditions . This method offers high yields and a straightforward work-up process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the process, making it more efficient and cost-effective.

Chemical Reactions Analysis

Types of Reactions

(2S)-4-Bromo-2-methylpyrrolidine-2-carboxylic butyric anhydride undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction Reactions: The carbonyl groups in the anhydride can be reduced to alcohols using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products

    Substitution: Formation of 4-amino-2-methylpyrrolidine-2-carboxylic butyric anhydride.

    Oxidation: Formation of 4-bromo-2-methylpyrrolidine-2-carboxylic acid.

    Reduction: Formation of 4-bromo-2-methylpyrrolidine-2-carboxylic butyric alcohol.

Scientific Research Applications

(2S)-4-Bromo-2-methylpyrrolidine-2-carboxylic butyric anhydride has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2S)-4-Bromo-2-methylpyrrolidine-2-carboxylic butyric anhydride involves its interaction with specific molecular targets. The bromine atom and the anhydride moiety can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition of their activity. This compound can also interact with cellular pathways involved in cell proliferation and apoptosis, making it a potential candidate for anticancer research .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C10H16BrNO3

Molecular Weight

278.14 g/mol

IUPAC Name

butanoyl (2S)-4-bromo-2-methylpyrrolidine-2-carboxylate

InChI

InChI=1S/C10H16BrNO3/c1-3-4-8(13)15-9(14)10(2)5-7(11)6-12-10/h7,12H,3-6H2,1-2H3/t7?,10-/m0/s1

InChI Key

CKFKYBMYLJMASU-MHPPCMCBSA-N

Isomeric SMILES

CCCC(=O)OC(=O)[C@@]1(CC(CN1)Br)C

Canonical SMILES

CCCC(=O)OC(=O)C1(CC(CN1)Br)C

Origin of Product

United States

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